molecular formula C21H17Cl3O3 B1678965 Pocapavir CAS No. 146949-21-5

Pocapavir

Numéro de catalogue B1678965
Numéro CAS: 146949-21-5
Poids moléculaire: 423.7 g/mol
Clé InChI: XXMDDBVNWRWNCW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pocapavir, also known as SCH-48973 and V-073, is a potent, selective, antienterovirus agent . It is a capsid inhibitor that blocks virus uncoating and viral RNA release into cells, which in turn prevents virus replication .


Molecular Structure Analysis

Pocapavir has a known molecular formula of C21-H17-Cl3-O3 . The picornaviral genome contains one open reading frame encoding a single polyprotein that can be processed by viral proteases .


Chemical Reactions Analysis

Pocapavir has been shown to decrease viral titers and increase survival rates in mice infected with human isolates of enterovirus . In humans, safety has been established in phase 1 and phase 2a clinical trials against poliovirus .


Physical And Chemical Properties Analysis

Pocapavir has a known molecular formula of C21-H17-Cl3-O3 . It is a potent, selective, antienterovirus agent .

Applications De Recherche Scientifique

Treating Immunodeficiency-associated Vaccine-derived Poliovirus Infections

Pocapavir has been successful in clearing prolonged immunodeficiency-associated vaccine-derived type 3 poliovirus infection in an infant with underlying X-linked agammaglobulinemia (Copelyn et al., 2020). This highlights its potential in treating similar immunodeficiency conditions.

Addressing Neonatal Enteroviral Sepsis

Pocapavir was used to treat severe neonatal enteroviral sepsis due to Coxsackievirus B3, marking the first instance of its application in such a case (Torres-Torres et al., 2015). This demonstrates its potential in addressing life-threatening viral sepsis in neonates.

Enhancing Clearance of Poliovirus

In a study, adults were challenged with monovalent oral poliovirus type 1 vaccine and subsequently treated with pocapavir. It was found that pocapavir-treated subjects cleared the virus significantly faster than placebo recipients, indicating its effectiveness in accelerating poliovirus clearance (Collett et al., 2016).

Treatment of Enterovirus Myocarditis

Pocapavir was used in the treatment of a neonate with dystrophic myocardial calcification and severe left ventricular systolic dysfunction due to enterovirus myocarditis. This is the first reported use of pocapavir for this indication, opening up possibilities for its use in similar cardiac conditions (Wittekind et al., 2017).

Experimental Treatment for Enteroviral Sepsis

Pocapavir was used as an experimental treatment for a male infant admitted with enteroviral sepsis. The drug was provided on a compassionate use/open label trial basis, and the patient recovered from the acute sepsis episode, highlighting its potential in treating enteroviral sepsis (Wyllie, 2019).

Coordinated Response to Vaccine-Derived Poliovirus Infection

In Barcelona, Spain, a coordinated response to contain a vaccine-derived poliovirus infection included compassionate-use treatment with pocapavir. This case emphasizes its utility in public health responses to poliovirus infections (Álamo-Junquera et al., 2021).

Update on Enterovirus and Parechovirus Infections

Recent findings suggest that pocapavir may be provided on a compassionate basis for enterovirus or parechovirus (PeV) infections, indicating its potential application in these infections (Souverbielle et al., 2023).

Safety And Hazards

Pocapavir is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

There are currently no vaccines or antivirals against EV-D68. In this review, we discuss recent progress in developing EV-D68 antivirals by targeting different stages of the viral replication cycle. In addition, we provide insights regarding future directions of EV-D68 antiviral drug discovery and the criteria for drugs to reach clinical trials .

Propriétés

IUPAC Name

1,3-dichloro-2-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMDDBVNWRWNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163548
Record name Sch 48973
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pocapavir

CAS RN

146949-21-5
Record name Pocapavir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146949215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sch 48973
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POCAPAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ILA3VOV97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pocapavir
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pocapavir
Reactant of Route 3
Reactant of Route 3
Pocapavir
Reactant of Route 4
Reactant of Route 4
Pocapavir
Reactant of Route 5
Reactant of Route 5
Pocapavir
Reactant of Route 6
Reactant of Route 6
Pocapavir

Citations

For This Compound
292
Citations
MS Collett, JR Hincks, K Benschop… - The Journal of …, 2017 - academic.oup.com
… Pocapavir also exhibits activity against non–polio-associated … Here, we report evaluation of pocapavir in humans … ), and antiviral activity of pocapavir in healthy adult subjects. …
Number of citations: 66 academic.oup.com
S Torres-Torres, AL Myers, JM Klatte… - The Pediatric …, 2015 - journals.lww.com
… first use of pocapavir in treating a … , pocapavir demonstrated antiviral activity against some clinical isolates of nonpolio enteroviruses. In this report, we describe the first use of pocapavir …
Number of citations: 43 journals.lww.com
SM Amdani, HS Kim, A Orvedahl, AO John… - Case …, 2018 - casereports.bmj.com
… In our case report, we describe the use of pocapavir in twins who presented in fulminant enteroviral myocarditis who took an almost exact parallel hospital course. While pocapavir, an …
Number of citations: 28 casereports.bmj.com
J Copelyn, JR Hincks, JM Wilmshurst… - The Pediatric …, 2020 - journals.lww.com
… Our patient was treated with a marginally higher dose of pocapavir mixed in a standard, commercially available infant formula. On day 1 of dosing, pocapavir plasma concentrations in …
Number of citations: 9 journals.lww.com
SG Wittekind, CC Allen, JL Jefferies… - … High Impact Case …, 2017 - journals.sagepub.com
… pocapavir for this indication. The literature regarding enterovirus myocarditis and pocapavir … One week after presentation, oral pocapavir 4 was administered on a compassionate basis …
Number of citations: 10 journals.sagepub.com
S Epstein, R Thakkar, KT Fong, J Ng, DR Bearden… - Journal of …, 2022 - Springer
… of pocapavir, an enterovirus-specific capsid inhibitor, was pursued. She completed a 14-day course of pocapavir … Following initiation of pocapavir, the patient showed signs of clinical …
Number of citations: 2 link.springer.com
A Grammatikos, P Bright, J Pearson, M Likeman… - Journal of Clinical …, 2022 - Springer
… Pocapavir, a capsid inhibitor that blocks virus uncoating and … Virological and clinical response to pocapavir treatment, in this … , and pocapavir offers a promising option for the clinician. …
Number of citations: 1 link.springer.com
J Cataldi, E Rhoden, S Oberste, J Hincks… - Open Forum …, 2015 - academic.oup.com
… Emergency investigational new drug approval for pocapavir treatment was obtained from … 5 mg/kg per day of pocapavir was given via nasogastric tube. Virus culture and pocapavir …
Number of citations: 1 academic.oup.com
SM Amdani, HS Kim, A Orvedahl, AO John… - BMJ Case …, 2018 - ncbi.nlm.nih.gov
… In our case report, we describe the use of pocapavir in twins who presented in fulminant enteroviral myocarditis who took an almost exact parallel hospital course. While pocapavir, an …
Number of citations: 0 www.ncbi.nlm.nih.gov
L Whitticase, G Holder, G Preston, S Clarke - 2019 - adc.bmj.com
… Pocapavir is in phase 2 clinical trial which required the MHRA to be notified to approve the … drug came as 500 mg capsules containing 200mg of pocapavir (with 300 mg excipients). …
Number of citations: 2 adc.bmj.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.